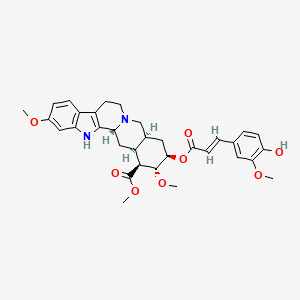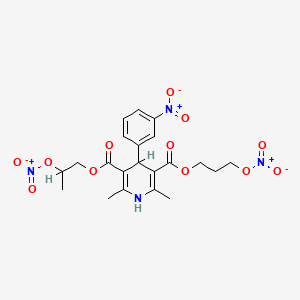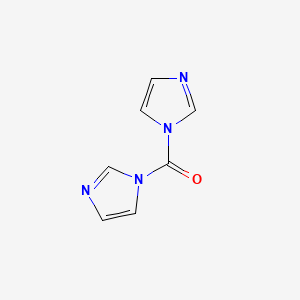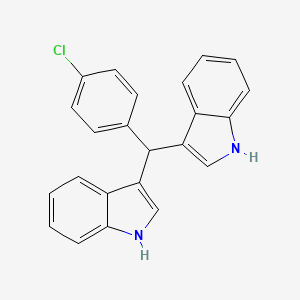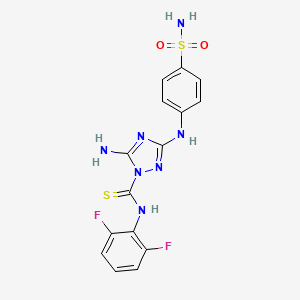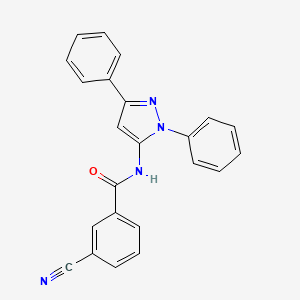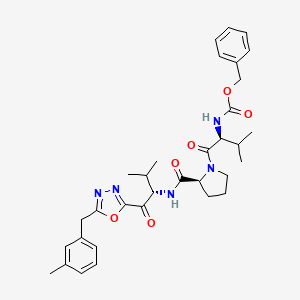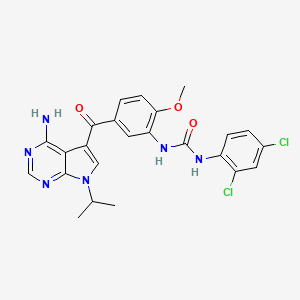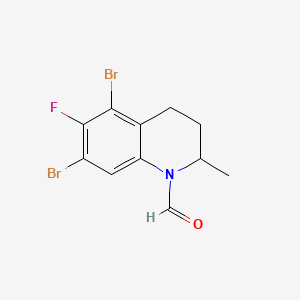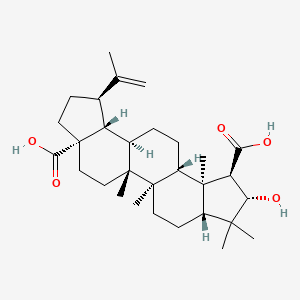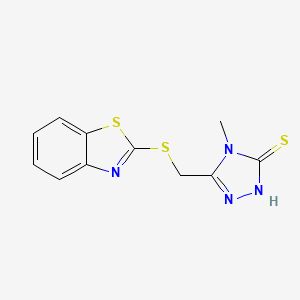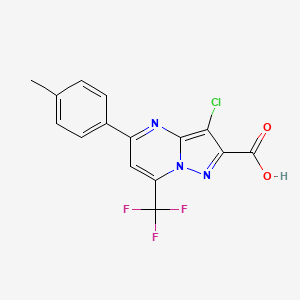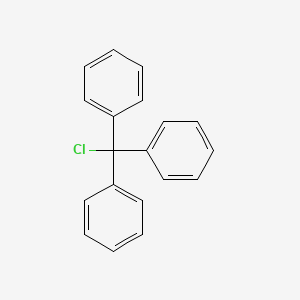
Triphenylmethyl chloride
Overview
Description
Mechanism of Action
Target of Action
Triphenylmethyl chloride, also known as Chlorotriphenylmethane, is an alkyl halide . It is primarily used as a protecting reagent for amines, alcohols, and thiols . The primary targets of this compound are the functional groups of these molecules .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . This allows for the replacement of the chloride group with other functional groups . It is often used to introduce the trityl protecting group .
Biochemical Pathways
It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of sensitive compounds during reactions .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but readily dissolves in organic solvents like acetone, benzene, chloroform, and ethanol . This suggests that its bioavailability may be influenced by the presence of these solvents.
Result of Action
The primary result of this compound’s action is the protection of sensitive functional groups during organic synthesis . This allows for more controlled and efficient reactions, particularly in the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, it reacts violently with water , suggesting that its efficacy and stability are best maintained in dry, non-aqueous environments. Additionally, it should be stored in a cool, dry place to prevent it from reacting with moisture in the air and converting into Triphenylmethanol .
Biochemical Analysis
Biochemical Properties
Triphenylmethyl chloride plays a significant role in biochemical reactions, primarily through nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the replacement of the chloride group with other functional groups . For instance, it can be used as a protecting precursor in the regioselective sulfation of polysaccharides . The interactions of this compound with biomolecules are typically characterized by the formation of covalent bonds, which can alter the structure and function of the target molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by modifying the activity of enzymes and proteins involved in these processes . For example, the compound’s ability to introduce the trityl protecting group can impact the synthesis and modification of biomolecules within the cell, thereby influencing cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The chloride group in the compound is replaced by other functional groups, leading to the formation of new covalent bonds . This mechanism allows this compound to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the target molecules. Additionally, the compound can interact with enzymes, either inhibiting or activating their activity, which can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at higher temperatures, with a melting point range of 93-95°C and a boiling point of approximately 358-360°C . It should be handled cautiously as it may react with strong bases, oxidizing agents, or reducing agents, potentially leading to decomposition or other chemical reactions . Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, particularly in the context of its use as a protecting group in organic synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively introduce the trityl protecting group without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential harm to the subjects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the modification and synthesis of biomolecules. The compound interacts with enzymes and cofactors that facilitate nucleophilic substitution reactions, leading to changes in metabolic flux and metabolite levels . For example, its use in the regioselective sulfation of polysaccharides can alter the chemical composition and molecular weight of the resulting compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in organic solvents allows it to diffuse across cell membranes and accumulate in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its potential effects on cellular processes.
Subcellular Localization
This compound is localized in various subcellular compartments, where it can exert its effects on cellular activity and function . The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for the compound’s role in biochemical reactions and its impact on cellular processes.
Preparation Methods
Triphenylmethyl chloride can be synthesized through several methods. One common method involves the reaction of triphenylmethanol with acetyl chloride . Another method is the Friedel-Crafts alkylation of benzene with carbon tetrachloride in the presence of aluminum chloride, which forms the trityl chloride-aluminum chloride adduct that is subsequently hydrolyzed . Industrial production typically follows these synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Triphenylmethyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as sodium to form triphenylmethylsodium.
Formation of Gomberg’s Dimer: In the presence of zinc in nonpolar solvents like benzene, it forms Gomberg’s dimer.
Reaction with Silver Hexafluorophosphate: This reaction yields triphenylmethyl hexafluorophosphate.
Common reagents used in these reactions include sodium, zinc, and silver hexafluorophosphate. The major products formed are triphenylmethylsodium, Gomberg’s dimer, and triphenylmethyl hexafluorophosphate .
Scientific Research Applications
Triphenylmethyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a protecting reagent for thiols, alcohols, and amines.
Peptide Synthesis: It is employed in the synthesis of peptides by protecting amino groups.
Biological Research: It is used to prepare S-trityl-L-cysteine, an inhibitor of the mitotic kinesin Eg5, which prevents mitotic progression.
Comparison with Similar Compounds
Triphenylmethyl chloride is often compared with other trityl compounds such as triphenylmethanol and triphenylmethylsodium. Unlike triphenylmethanol, chlorotriphenylmethane is more reactive due to the presence of the chlorine atom, which makes it a better electrophile . Triphenylmethylsodium, on the other hand, is a strong nucleophile and is used in different types of reactions compared to chlorotriphenylmethane .
Similar compounds include:
Triphenylmethanol: Used as a precursor in the synthesis of chlorotriphenylmethane.
Triphenylmethylsodium: Formed from the reaction of chlorotriphenylmethane with sodium.
Triphenylmethyl hexafluorophosphate: Formed from the reaction with silver hexafluorophosphate.
This compound’s unique reactivity and stability make it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
[chloro(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKIWSBJXDJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052511 | |
| Record name | Trityl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white powder with a pungent odor; Hydrolyzed with water; [MSDSonline] | |
| Record name | Chlorotriphenylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
310 °C @ 760 MM HG | |
| Record name | CHLOROTRIPHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE | |
| Record name | CHLOROTRIPHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000387 [mmHg] | |
| Record name | Chlorotriphenylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
76-83-5 | |
| Record name | Trityl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(chloromethylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trityl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROTRIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D9GZ8QQXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROTRIPHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
113-114 °C | |
| Record name | CHLOROTRIPHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
